molecular formula C25H20N4O B11645677 5-(3-methylphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-(3-methylphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11645677
M. Wt: 392.5 g/mol
InChI Key: SALFRPOHLBLOIS-UHFFFAOYSA-N
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Description

5-(3-METHYLPHENYL)-6-(4-METHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one family This compound is characterized by its unique structure, which includes multiple aromatic rings and a pyrazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-METHYLPHENYL)-6-(4-METHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves a multi-step process. One common method is the three-component microwave-assisted synthesis, which uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . This reaction is performed under controlled microwave irradiation, which allows for efficient and rapid synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced techniques such as continuous flow chemistry to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-METHYLPHENYL)-6-(4-METHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

5-(3-METHYLPHENYL)-6-(4-METHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-METHYLPHENYL)-6-(4-METHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-(3-METHYLPHENYL)-6-(4-METHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE apart is its unique combination of aromatic rings and the pyrazolo-pyrimidine core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20N4O

Molecular Weight

392.5 g/mol

IUPAC Name

5-(3-methylphenyl)-6-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C25H20N4O/c1-17-11-13-19(14-12-17)23-27-24-22(16-26-29(24)20-8-4-3-5-9-20)25(30)28(23)21-10-6-7-18(2)15-21/h3-16H,1-2H3

InChI Key

SALFRPOHLBLOIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2C5=CC=CC(=C5)C

Origin of Product

United States

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